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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-ajpyridine

Cat. No.: B571917

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine,
a key heterocyclic intermediate in the development of novel therapeutics. This document
details its chemical identity, physicochemical properties, synthesis, and spectral
characterization. Furthermore, it explores its significant role as a scaffold in the design of
selective kinase inhibitors, particularly targeting the PISBK/AKT/mTOR signaling pathway, which
is implicated in various cancers and other diseases. This guide is intended to be a valuable
resource for researchers and professionals engaged in medicinal chemistry and drug
discovery.

Chemical Identity and Physicochemical Properties

6-Bromopyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. Its structure consists
of a pyrazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position.

IUPAC Name: 6-bromopyrazolo[1,5-a]pyridine[1][2]

Table 1: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyridine

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b571917?utm_src=pdf-interest
https://www.benchchem.com/product/b571917?utm_src=pdf-body
https://www.benchchem.com/product/b571917?utm_src=pdf-body
https://www.benchchem.com/product/b571917?utm_src=pdf-body
https://fluorochem.co.uk/product/F220250/
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f5774?context=bbe
https://www.benchchem.com/product/b571917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 1264193-11-4 [31[4]
Molecular Formula C7HsBrN-2 [1][3]
Molecular Weight 197.03 g/mol [3]
Light yellow to brown solid or
Appearance T [3]
liquid mixture

Available commercially at 96%

Purit 1][5
Y and 97% L]

Predicted Density 1.69 + 0.1 g/cm3 [3]

Predicted pKa 1.69 +0.30 [3]

Room Temperature, sealed in
Storage Temperature - [2][3]
dry conditions

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyridines is a well-established area of heterocyclic chemistry. A
common and effective method involves the [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of 6-
Bromopyrazolo[1,5-a]pyridine

A plausible and frequently utilized synthetic route to the pyrazolo[1,5-a]pyridine core involves
the reaction of an N-aminopyridinium salt with an alkyne or alkene. For the synthesis of 6-
Bromopyrazolo[1,5-a]pyridine, a suitable starting material would be 2-amino-5-
bromopyridine.

Step 1: Formation of the N-Aminopyridinium Ylide Precursor 2-amino-5-bromopyridine is
reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the
corresponding 1-amino-5-bromopyridinium salt. This salt is then treated with a base to
generate the N-iminopyridinium ylide in situ.
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Step 2: [3+2] Cycloaddition The generated ylide undergoes a [3+2] cycloaddition reaction with
a suitable two-carbon synthon. Subsequent aromatization leads to the formation of the 6-
bromopyrazolo[1,5-a]pyridine ring system.

While a specific, detailed protocol for the direct synthesis of the title compound is not readily
available in the provided search results, the synthesis of its derivatives, such as 6-
bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, is documented. This derivative is prepared
from ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate through hydrolysis.[6] The parent
compound can be envisioned to be synthesized through a similar cycloaddition strategy
followed by decarboxylation if a carboxylate precursor is used.

Spectral Characterization

The structural confirmation of 6-Bromopyrazolo[1,5-a]pyridine is achieved through standard
spectroscopic techniques. While the direct spectra for the title compound are not provided in
the search results, data for the parent pyrazolo[1,5-a]pyridine and its derivatives allow for a
reliable prediction of the expected spectral features.

H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
aromatic protons on both the pyrazole and pyridine rings. The chemical shifts will be influenced
by the bromine substituent and the bicyclic ring system. For the parent pyrazolo[1,5-a]pyridine,
characteristic signals are observed in the aromatic region.[7]

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and
electronic environment of the carbon atoms in the molecule. The carbon atom attached to the
bromine will exhibit a characteristic chemical shift.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the
compound. The presence of bromine would be indicated by a characteristic isotopic pattern
(*°Br and 81Br) in the mass spectrum, with two peaks of nearly equal intensity separated by 2
m/z units.

Application in Drug Discovery: A Scaffold for PISK
Inhibitors
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6-Bromopyrazolo[1,5-a]pyridine has been identified as a valuable reagent in the discovery of
pll0a-selective PI3 kinase inhibitors.[3] The pyrazolo[1,5-a]pyridine scaffold serves as a core
structure for the development of potent and selective inhibitors of the PI3BK/AKT/mTOR
signaling pathway.

The PIBK/IAKT/ImTOR Signaling Pathway

The PISK/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide
range of cellular processes, including cell growth, proliferation, survival, and metabolism.[8]
Dysregulation of this pathway is a common feature in many human cancers, making it a prime
target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-
coupled receptors (GPCRSs) by extracellular signals such as growth factors and hormones. This
leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates
phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates
a multitude of substrates, including the mammalian target of rapamycin (mTOR), which
ultimately leads to the regulation of protein synthesis and cell growth.[6][9][10]

Mechanism of Inhibition

Derivatives of 6-Bromopyrazolo[1,5-a]pyridine are designed to bind to the ATP-binding
pocket of the PI3K enzyme, specifically the p110a catalytic subunit. By occupying this site,
these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream
signaling cascade. The selectivity for the p110a isoform is a key aspect of their design, as it
can potentially minimize off-target effects and improve the therapeutic index.

Signaling Pathway Diagram

The following diagram illustrates the PIBK/AKT/mTOR signaling pathway and the point of
intervention for an inhibitor derived from the 6-Bromopyrazolo[1,5-a]pyridine scaffold.
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Caption: PISBK/AKT/mTOR signaling pathway and inhibition.
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Conclusion

6-Bromopyrazolo[1,5-a]pyridine is a versatile and valuable building block in medicinal
chemistry. Its robust synthesis and the amenability of its scaffold to chemical modification make
it an attractive starting point for the development of targeted therapeutics. The proven utility of
its derivatives as selective PI3K inhibitors highlights its importance in the ongoing search for
novel treatments for cancer and other diseases driven by aberrant cell signaling. This technical
guide provides a foundational understanding of this compound for researchers and drug
development professionals, aiming to facilitate its application in future research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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